molecular formula C7H10O3S B3106451 4-Methylbenzenesulfinic acid hydrate CAS No. 1588441-34-2

4-Methylbenzenesulfinic acid hydrate

Cat. No.: B3106451
CAS No.: 1588441-34-2
M. Wt: 174.22 g/mol
InChI Key: LCCBBKVHTKWUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzenesulfinic acid hydrate: is an organic compound with the molecular formula C7H10O3S. It is a derivative of benzenesulfonic acid, where a methyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

It’s commonly used in organic synthesis reactions , suggesting that it may interact with a variety of organic compounds.

Mode of Action

It’s known to be used in organic synthesis reactions , indicating that it likely interacts with other organic compounds to facilitate chemical transformations.

Result of Action

As it’s used in organic synthesis reactions , it’s likely that its effects are dependent on the specific reactions and compounds it interacts with.

Action Environment

4-Methylbenzenesulfinic acid hydrate is a white crystalline powder that is soluble in water and organic solvents such as alcohol and ether . . These properties suggest that its action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfinic acid hydrate can be synthesized through several methods. One common method involves the sulfonation of toluene with sulfur trioxide or oleum, followed by the addition of water to form the hydrate. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and ensure efficient mixing of reactants. The final product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenesulfinic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylbenzenesulfinic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzenesulfinic acid hydrate is unique due to its specific reactivity and solubility properties, which make it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

4-methylbenzenesulfinic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCBBKVHTKWUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-34-2
Record name Benzenesulfinic acid, 4-methyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzenesulfinic acid hydrate
Reactant of Route 2
4-Methylbenzenesulfinic acid hydrate
Reactant of Route 3
4-Methylbenzenesulfinic acid hydrate
Reactant of Route 4
4-Methylbenzenesulfinic acid hydrate
Reactant of Route 5
Reactant of Route 5
4-Methylbenzenesulfinic acid hydrate
Reactant of Route 6
4-Methylbenzenesulfinic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.